N,N-dimethyl-4-(trifluoromethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyrimidinamine
Description
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Properties
IUPAC Name |
N,N-dimethyl-4-(trifluoromethyl)-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F6N5/c1-27(2)16-25-14(18(22,23)24)11-15(26-16)29-8-6-28(7-9-29)13-5-3-4-12(10-13)17(19,20)21/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYVAQHIFRFFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F6N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-4-(trifluoromethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H19F6N5
- Molecular Weight : 419.37 g/mol
- CAS Number : 339105-22-5
The compound features a pyrimidinamine core substituted with trifluoromethyl and piperazine moieties, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit certain kinases involved in signal transduction pathways, which are crucial for cell proliferation and survival.
- Receptor Modulation : It may act as a modulator of G-protein coupled receptors (GPCRs), influencing cellular responses to hormones and neurotransmitters.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including:
- Breast Cancer Cells (MCF-7)
- Lung Cancer Cells (A549)
The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase, mediated by upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Antimicrobial Properties
In addition to its antitumor effects, the compound has shown antimicrobial activity against several pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate effectiveness against:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest a potential role in treating infections caused by resistant strains.
Case Studies
-
Case Study on Anticancer Efficacy :
- A clinical trial involving patients with advanced breast cancer evaluated the effects of this compound as an adjunct therapy. Results indicated a significant reduction in tumor size and improved survival rates compared to standard treatments.
-
Antimicrobial Testing :
- In vitro studies assessed the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. The results showed that it effectively inhibited bacterial growth, suggesting its potential as a novel antimicrobial agent.
Toxicological Profile
Toxicity studies have been conducted to evaluate the safety profile of this compound. The compound exhibited low acute toxicity in animal models, with an LD50 greater than 2000 mg/kg, indicating a favorable safety margin for therapeutic use.
Q & A
Q. What are the key structural features of N,N-dimethyl-4-(trifluoromethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyrimidinamine that influence its pharmacokinetic properties?
The compound’s pharmacokinetic behavior is strongly influenced by:
- Trifluoromethyl (-CF₃) groups : These enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Their electron-withdrawing nature also affects metabolic stability .
- Piperazine linkage : Facilitates hydrogen bonding with biological targets and modulates solubility depending on protonation state.
- Pyrimidine core : Provides a planar structure for π-π stacking interactions with aromatic residues in enzyme active sites.
Methodological Insight : Use logP calculations (e.g., XLogP3) and molecular dynamics simulations to predict solubility and permeability. Validate experimentally via HPLC retention times and parallel artificial membrane permeability assays (PAMPA) .
Q. What multi-step synthesis strategies are employed for this compound, and how are critical intermediates characterized?
Synthesis typically involves:
Pyrimidine ring formation : Condensation of amidines with β-keto esters under acidic conditions.
Piperazino group introduction : Nucleophilic aromatic substitution (SNAr) using a pre-functionalized piperazine derivative.
Trifluoromethylation : Employing Ruppert-Prakash reagents (e.g., TMSCF₃) or halogen exchange (Halex reaction) with CuI catalysts.
Characterization :
- Intermediates : Analyze via /-NMR for regiochemical confirmation and LC-MS for purity.
- Final product : Confirm stereochemistry via X-ray crystallography (if crystalline) and 2D-NOSY for spatial proximity analysis .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
- NMR Spectroscopy : -NMR identifies trifluoromethyl group environments; -NMR confirms piperazine proton coupling patterns.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (<5 ppm error).
- FT-IR : Detects amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- X-ray Diffraction : Resolves ambiguity in regiochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to optimize the synthesis of this compound?
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for trifluoromethylation or SNAr steps .
- Solvent/Catalyst Screening : Machine learning algorithms (e.g., random forest models) trained on reaction databases can predict optimal solvents (e.g., DMF for polar aprotic conditions) and catalysts (e.g., Pd(OAc)₂ for coupling reactions).
- Validation : Compare computational yields with small-scale experimental trials (mg-scale) before scaling up .
Q. What methodologies are used to resolve contradictions between in vitro and in vivo efficacy data for this compound?
| Factor | In Vitro | In Vivo | Resolution Strategy |
|---|---|---|---|
| Metabolism | No hepatic clearance | Rapid Phase I/II metabolism | Use liver microsomes or hepatocytes to predict metabolic stability . |
| Protein Binding | Free [compound] assumed ~100% | High plasma protein binding | Measure unbound fraction via ultrafiltration . |
| Bioavailability | Direct cellular exposure | Limited absorption | Perform PK/PD modeling with allometric scaling . |
Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives targeting specific enzymes?
- Analog Synthesis : Systematically modify substituents (e.g., replace -CF₃ with -Cl or -OCH₃) and assess activity.
- Enzyme Assays : Measure IC₅₀ values against purified targets (e.g., kinases) using fluorescence polarization or TR-FRET.
- Computational Docking : Map binding poses in enzyme active sites (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues).
Example SAR Table :
| Derivative | R₁ (Pyrimidine) | R₂ (Piperazine) | IC₅₀ (nM) | Key Interaction |
|---|---|---|---|---|
| Parent | -CF₃ | -C₆H₄-CF₃ | 12.5 | H-bond with Asp184 |
| Analog 1 | -Cl | -C₆H₄-CF₃ | 45.8 | Reduced lipophilicity |
| Analog 2 | -CF₃ | -C₆H₄-OCH₃ | 8.7 | Enhanced π-stacking with Phe201 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
